molecular formula C20H22N4O2S2 B10978252 2-({5-[(benzylsulfanyl)methyl]-4-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

2-({5-[(benzylsulfanyl)methyl]-4-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No. B10978252
M. Wt: 414.5 g/mol
InChI Key: BBJHCYJOOJTXBA-UHFFFAOYSA-N
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Description

2-({5-[(benzylsulfanyl)methyl]-4-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a benzylsulfanyl group, and an ethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(benzylsulfanyl)methyl]-4-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a thiol compound.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is incorporated through an electrophilic aromatic substitution reaction.

    Final Assembly: The final step involves the coupling of the triazole derivative with acetamide under suitable reaction conditions, such as the use of a base and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the benzylsulfanyl group, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown promise in biological assays, indicating potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Research is ongoing to evaluate its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-({5-[(benzylsulfanyl)methyl]-4-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, proteins, and receptors involved in key biochemical pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and signal transduction, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-({5-[(methylsulfanyl)methyl]-4-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
  • 2-({5-[(benzylsulfanyl)methyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
  • 2-({5-[(benzylsulfanyl)methyl]-4-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)propionamide

Uniqueness

The uniqueness of 2-({5-[(benzylsulfanyl)methyl]-4-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzylsulfanyl and ethoxyphenyl groups contribute to its reactivity and potential interactions with biological targets, setting it apart from similar compounds.

properties

Molecular Formula

C20H22N4O2S2

Molecular Weight

414.5 g/mol

IUPAC Name

2-[[5-(benzylsulfanylmethyl)-4-(2-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H22N4O2S2/c1-2-26-17-11-7-6-10-16(17)24-19(22-23-20(24)28-13-18(21)25)14-27-12-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3,(H2,21,25)

InChI Key

BBJHCYJOOJTXBA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2C(=NN=C2SCC(=O)N)CSCC3=CC=CC=C3

Origin of Product

United States

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